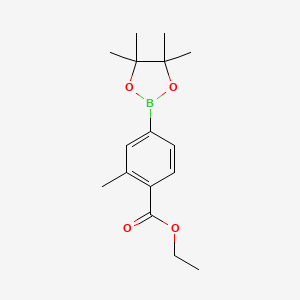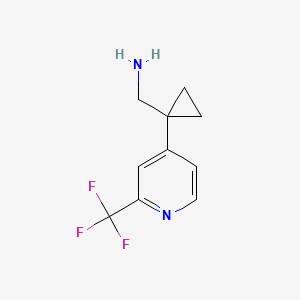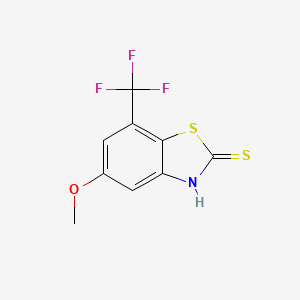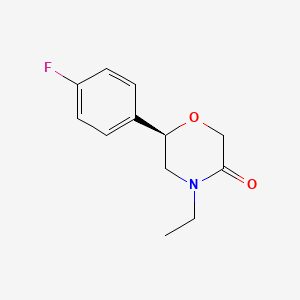
5-Fluoro-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a phenol group. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Fluoro-2-isopropoxyphenol can be synthesized through different chemical reaction pathways, including fluorination reactions and nucleophilic substitution reactions . One common method involves the reaction of 5-fluoro-2-nitrophenol with isopropyl alcohol in the presence of a base to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
5-Fluoro-2-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 5-Fluoro-2-isopropoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-4′-methoxybenzophenone
- 2-Fluoro-4-methylphenol
- 3-Fluoro-1-propanol
Uniqueness
5-Fluoro-2-isopropoxyphenol is unique due to its specific combination of a fluorine atom, an isopropoxy group, and a phenol group. This combination imparts distinct chemical properties that make it valuable in various applications .
Propriétés
Formule moléculaire |
C9H11FO2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
5-fluoro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,1-2H3 |
Clé InChI |
KYAQUFPQYVVZEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)

![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)

![[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate](/img/structure/B12636282.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)
![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)
